molecular formula C19H19FN6O B2954205 (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021226-30-1

(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2954205
CAS No.: 1021226-30-1
M. Wt: 366.4
InChI Key: DDANXNAYGXXBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a piperazine core, a common scaffold in pharmaceuticals, which is functionalized with a 4-fluorophenyl methanone group and a 1-phenyl-1H-tetrazol-5-yl methyl substituent. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modulate a compound's pharmacokinetics, metabolic stability, and binding affinity . The specific arrangement of these moieties suggests potential for high affinity and selectivity in interacting with various biological targets. Researchers are investigating this compound primarily as a key intermediate or a novel pharmacophore in the development of new therapeutic agents. Its structural attributes make it a valuable candidate for screening against a range of central nervous system (CNS) targets, including receptors and enzymes where the piperazine and fluorophenyl motifs are frequently found . The presence of the tetrazole group can impart unique electronic and steric properties, potentially leading to compounds with analgesic, anti-inflammatory, or anticonvulsant activities, as suggested by research on structurally related molecules . The mechanism of action for this compound is area of active investigation and is hypothesized to be multi-factorial, potentially involving the modulation of neuronal signaling pathways. As with many research compounds featuring a piperazine core and fluorinated aromatic systems, its activity may be linked to interactions with specific receptor subtypes or ion channels, though its exact target profile requires empirical validation . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c20-16-8-6-15(7-9-16)19(27)25-12-10-24(11-13-25)14-18-21-22-23-26(18)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDANXNAYGXXBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN5C_{16}H_{18}FN_{5}, characterized by the presence of a 4-fluorophenyl group and a tetrazole moiety linked through a piperazine scaffold. The structural features contribute to its interaction with biological targets, particularly in neuropharmacology and oncology.

Anticancer Activity

Recent studies have demonstrated that tetrazole derivatives exhibit notable anticancer properties. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their anticancer activity against various cell lines including SGC-7901 and A549. Compound 6–31 from this series showed significant potency, inhibiting tubulin polymerization and disrupting microtubule organization in cancer cells, leading to G2/M phase arrest .

Antimicrobial Activity

Tetrazole compounds have also been assessed for their antimicrobial properties. A study indicated that specific 5-substituted tetrazoles demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial efficacy .

Neuropharmacological Effects

The piperazine structure within the compound suggests potential neuropharmacological applications. Compounds with similar piperazine frameworks have been reported to exhibit anxiolytic and antidepressant effects. The interaction of tetrazole derivatives with neurotransmitter systems is an area of ongoing research, particularly concerning their role as modulators of serotonergic pathways.

Study 1: Anticancer Evaluation

In a recent study, a derivative of the compound was tested for its cytotoxic effects on HepG2 liver cancer cells. The results indicated that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation assays .

Study 2: Antimicrobial Screening

A series of synthesized tetrazole derivatives were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The compound may exert its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Mechanism : The presence of the tetrazole ring is believed to enhance membrane permeability in bacterial cells, facilitating the entry of the drug and increasing its efficacy against microbial targets.

Scientific Research Applications

(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, also known as a tetrazole derivative, is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. Its molecular formula is C19H19FN6O, and it has a molecular weight of 366.4. The compound features a 4-fluorophenyl group and a tetrazole moiety linked through a piperazine scaffold, structural elements that contribute to its interactions with biological targets in neuropharmacology and oncology.

Anticancer Activity

Tetrazole derivatives have demonstrated anticancer properties. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized and assessed for their anticancer activity against SGC-7901 and A549 cell lines . One compound in this series significantly inhibited tubulin polymerization, disrupting microtubule organization in cancer cells, leading to G2/M phase arrest .

Study 1: Anticancer Evaluation

  • A derivative of this compound was tested for cytotoxic effects on HepG2 liver cancer cells. The compound induced apoptosis through the intrinsic pathway, indicated by increased levels of pro-apoptotic proteins and DNA fragmentation.
  • Mechanism: The compound may exert anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Tetrazole compounds have also been evaluated for their antimicrobial properties, with specific 5-substituted tetrazoles showing antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial efficacy.

Study 2: Antimicrobial Screening

  • A series of synthesized tetrazole derivatives were screened against common pathogens like Escherichia coli and Staphylococcus aureus. Certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents.
  • Mechanism: The tetrazole ring is believed to enhance membrane permeability in bacterial cells, facilitating drug entry and increasing efficacy against microbial targets.

Neuropharmacological Effects

The piperazine structure in this compound suggests potential neuropharmacological applications. Compounds with similar piperazine frameworks have been reported to exhibit anxiolytic and antidepressant effects. The interaction of tetrazole derivatives with neurotransmitter systems is an ongoing research area, particularly regarding their role as modulators of serotonergic pathways.

Tryptophan-Kynurenine Pathway

The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . KYN metabolites, particularly kynurenic acid (KYNA), have garnered attention in neurobiology for their role in modulating NMDA receptors . KYNA exhibits antioxidant properties and acts as a non-competitive NMDA receptor antagonist, contributing to the preservation of neuronal health .

  • KYNA’s inhibition of NMDA receptors prevents neurological damage in experimental models of brain disorders like Alzheimer's disease (AD) and Huntington's disease (HD) .
  • While KYNA functions as an NMDA receptor antagonist, quinolinic acid (QUIN) acts as an NMDA receptor agonist, promoting harmful processes. This duality highlights the KYN pathway's influence on brain health .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, including piperazine-linked methanones, fluorophenyl groups, and heterocyclic systems. Below is a detailed comparison:

Table 1: Comparison of Key Structural and Pharmacological Features

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Reference
(4-Fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone Piperazine-methanone 4-Fluorophenyl, 1-phenyltetrazole Not explicitly reported (structural analogs suggest CNS potential)
TRR469 Thiophen-methanone 4-Fluorophenyl, phenylpiperazine, chlorophenyl A1 adenosine receptor positive allosteric modulator (A1AR PAM)
JNJ-42226314 Azetidine-methanone 4-Fluorophenylindole, thiazole-piperazine Potent monoacylglycerol lipase (MAGL) inhibitor
Compounds 6d–6l () Piperazine-sulfonamide Benzhydryl, sulfamoyl, bis(4-fluorophenyl)methyl Antiproliferative activity (varied IC50 values)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)...thiazole (5) () Thiazole-triazole 4-Fluorophenyl, triazole, pyrazole Structural characterization only (no activity data)

Key Observations:

Structural Analogies :

  • Piperazine Core : All compounds utilize a piperazine or modified piperazine (e.g., azetidine in JNJ-42226314) as a central scaffold, enhancing solubility and enabling diverse substitutions .
  • Fluorophenyl Groups : The 4-fluorophenyl moiety is common, likely contributing to metabolic stability and receptor binding via hydrophobic interactions .
  • Heterocyclic Variations : The tetrazole in the target compound contrasts with sulfonamides (), thiazoles (), or triazoles (). These heterocycles influence electronic properties and target selectivity.

Pharmacological Divergence: TRR469 (A1AR PAM) and JNJ-42226314 (MAGL inhibitor) demonstrate that minor structural changes (e.g., thiophen vs. azetidine) drastically alter target specificity . Compounds with sulfonamide substituents () exhibit antiproliferative activity, suggesting that the absence of sulfonamide in the target compound may limit its utility in oncology unless modified .

Physicochemical Data:

  • Melting Points : Similar piperazine derivatives () exhibit melting points of 132–230°C, suggesting the target compound may fall within this range .
  • Solubility : Piperazine derivatives generally show moderate aqueous solubility, enhanced by salt formation (e.g., hydrochloride salt in JNJ-42226314) .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, and what critical reaction conditions influence yield?

Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide (common for tetrazole derivatives) .
  • Step 2: Alkylation of the tetrazole nitrogen with a piperazine derivative (e.g., chloromethylpiperazine) under basic conditions (K₂CO₃, DMF, 80°C) to introduce the piperazinylmethyl group .
  • Step 3: Coupling the fluorophenyl group via a ketone linkage using a Friedel-Crafts acylation or nucleophilic acyl substitution .

Critical Conditions:

  • Temperature Control: Elevated temperatures (80–100°C) are often required for cycloaddition and alkylation steps but must be optimized to avoid decomposition .
  • Catalysts: Lewis acids like AlCl₃ may enhance acylation efficiency .
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Tetrazole formationNaN₃, NH₄Cl, DMF, 100°C65–75
Piperazine alkylationK₂CO₃, DMF, 80°C50–60
AcylationAlCl₃, CH₂Cl₂, RT70–80

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign signals for fluorophenyl (δ 7.2–7.8 ppm for aromatic protons), tetrazole (δ 8.1–8.5 ppm), and piperazine (δ 2.5–3.5 ppm for N-CH₂ groups) .
    • ¹⁹F NMR: Confirm fluorophenyl substitution (δ -110 to -115 ppm) .
  • X-ray Crystallography: Resolve piperazine conformation and tetrazole-piperazine spatial arrangement. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···F, π–π stacking) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 435.18) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its potential as an enzyme inhibitor or receptor ligand?

Answer:

  • Enzyme Inhibition Assays:
    • Target Selection: Prioritize enzymes with known fluorophenyl/tetrazole interactions (e.g., carbonic anhydrase, kinases) .
    • Protocol: Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination .
  • Receptor Binding Studies:
    • Radioligand Displacement: Compete with ³H-labeled ligands (e.g., for serotonin or dopamine receptors) to measure Kᵢ values .
    • Molecular Docking: Model interactions using Schrödinger Suite or AutoDock Vina, focusing on tetrazole’s hydrogen-bonding capability and fluorophenyl’s hydrophobic effects .

Data Contradiction Resolution:

  • If enzyme inhibition data conflicts with docking predictions, re-evaluate protonation states (tetrazole pKa ~4.5) under assay conditions .

Q. What strategies are effective for analyzing intermolecular interactions and stability in crystalline or solution states?

Answer:

  • Crystalline State:
    • X-ray Diffraction: Resolve C–H···O/N and π–π interactions (e.g., fluorophenyl-tetrazole stacking) .
    • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C expected for aromatic systems) .
  • Solution State:
    • NMR Titration: Monitor chemical shift changes upon adding competing ligands (e.g., DMSO for hydrogen-bond acceptors) .
    • Solubility Studies: Use shake-flask method with HPLC quantification in buffers (pH 1–10) to identify optimal formulation conditions .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Answer:

  • Dynamic Effects: Use variable-temperature NMR to detect conformational exchange (e.g., piperazine ring inversion at δ 2.5–3.5 ppm) .
  • 2D Techniques:
    • HSQC/HMBC: Correlate ambiguous ¹H/¹³C signals (e.g., distinguishing piperazine N-CH₂ from tetrazole CH₂) .
    • NOESY: Identify through-space interactions (e.g., fluorophenyl protons coupling with tetrazole) .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G**) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.